

# Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                   |
|----------------|---------------------------------------------------|
| Compound Name: | methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate |
| Cat. No.:      | B1360879                                          |

[Get Quote](#)

CAS Number: 910122-42-8

This technical guide provides a comprehensive overview of **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a thorough understanding of its chemical properties, potential synthesis, and likely biological activities.

## Chemical and Physical Properties

Based on data for structurally similar compounds, the following properties can be anticipated for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate**.

| Property          | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>       |
| Molecular Weight  | 191.19 g/mol                                                      |
| Appearance        | Likely a solid                                                    |
| Solubility        | Expected to be soluble in organic solvents like DMSO and methanol |

## Synthesis

A definitive, published synthesis protocol for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** is not readily available. However, based on established methods for the synthesis of 2-aminobenzimidazoles and benzimidazole-4-carboxylic acid derivatives, a plausible synthetic route can be proposed. The most common and effective method involves the cyclization of a substituted o-phenylenediamine precursor.

A likely precursor for the synthesis is methyl 2,3-diaminobenzoate. The synthesis would proceed via condensation with a cyanogen source, such as cyanogen bromide or a cyanamide equivalent, to form the 2-amino-benzimidazole ring system.

## Experimental Protocols

While specific experimental protocols for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** are not published, the following general procedures for the synthesis of related 2-aminobenzimidazole derivatives are widely reported and can be adapted.

General Procedure for the Synthesis of 2-Aminobenzimidazoles:

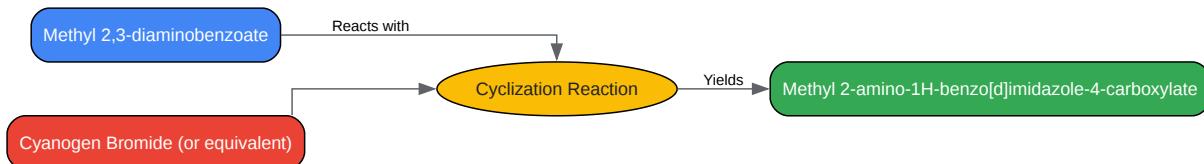
A solution of the appropriate o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, methanol, or DMF) is treated with a cyclizing agent such as cyanogen bromide or a carbodiimide. The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

## Potential Biological Activity and Therapeutic Applications

The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[1]</sup> Although no specific biological data for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** has been reported, its structural similarity to known bioactive molecules suggests potential therapeutic applications, particularly in oncology.

## Anticancer Activity and PARP Inhibition

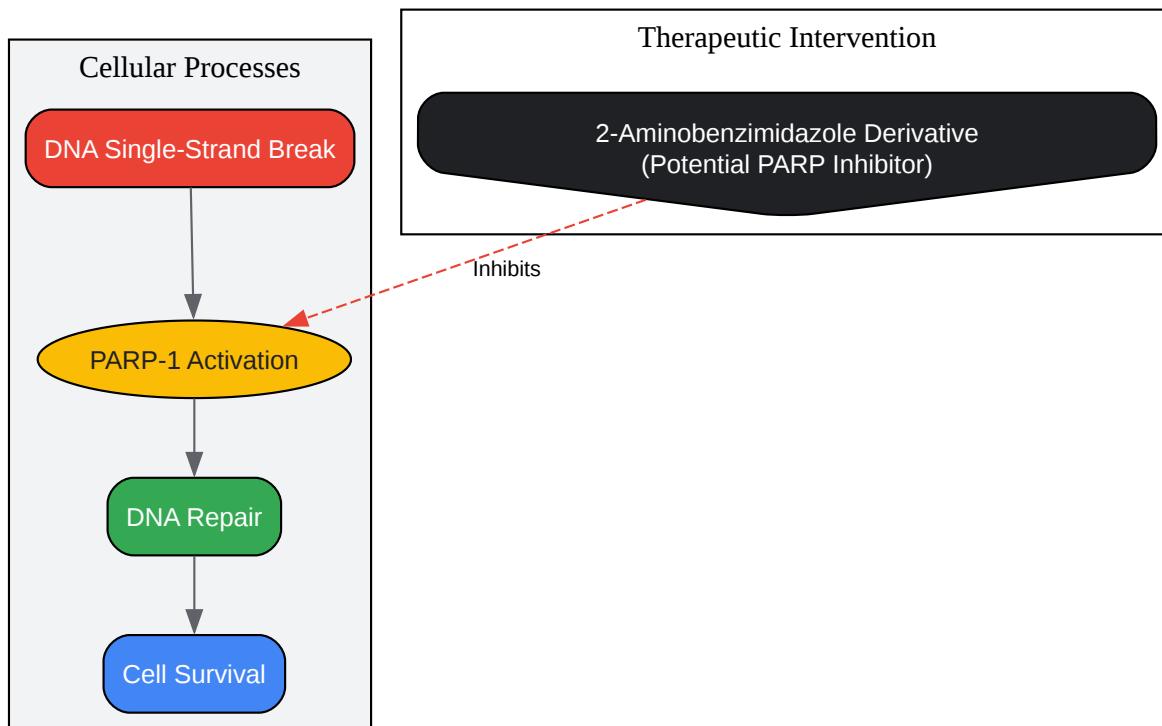
Numerous 2-aminobenzimidazole derivatives have demonstrated potent anticancer activity.<sup>[2]</sup> <sup>[3]</sup> A significant area of interest is their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.<sup>[4]</sup> PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.<sup>[1]</sup>


The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD<sup>+</sup> substrate, which binds to the active site of the enzyme. The 2-aminobenzimidazole core can serve as such a pharmacophore.<sup>[5]</sup>

## Signaling Pathways

The anticancer effects of benzimidazole derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair. Inhibition of PARP-1, for instance, disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.

## Visualizations


### Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound.

## Logical Relationship of PARP Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of PARP-1 inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360879#methyl-2-amino-1h-benzo-d-imidazole-4-carboxylate-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)